1-(2-Nitrophenyl)ethanol

概述

描述

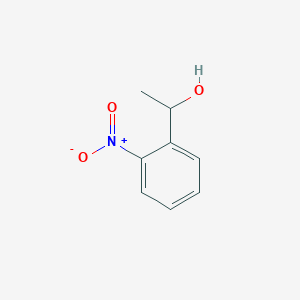

1-(2-Nitrophenyl)ethanol (CAS 3205-25-2) is a nitrated benzylic alcohol with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . It is characterized by a hydroxyl group (-OH) attached to a carbon adjacent to a nitro-substituted benzene ring. The compound is synthesized via aerobic oxidation of o-nitroethylbenzene catalyzed by metalloporphyrins, achieving a conversion rate of 25.1% and selectivity of 49.6% under optimized conditions (130°C, 3 hours) . Key spectral data include IR absorption bands at 2930–2850 cm⁻¹ (C-H stretching), 1739 cm⁻¹ (C=O), and 1525–1348 cm⁻¹ (N=O), with ¹H NMR signals at δ 7.90–7.43 ppm (aromatic protons) and 5.44 ppm (OCHCH₃) .

Applications of this compound include:

- Photolabile precursors: Used in caged compounds for controlled release of bioactive molecules (e.g., NAADP and glutamate) upon UV irradiation .

- Polymer synthesis: Acts as a monomer in sulfamate and carbamate derivatives for gold nanoparticle functionalization .

- Anticancer agents: Serves as a building block for tubulin polymerization inhibitors .

准备方法

Oxidation of o-Nitrotoluene

The direct oxidation of o-nitrotoluene (ONT) represents a foundational approach for synthesizing 1-(2-nitrophenyl)ethanol. This method leverages oxygen gas in the presence of polar aprotic solvents and alkaline catalysts.

Reaction Conditions and Solvent Selection

Key patents describe the use of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents, with potassium hydroxide (KOH) or sodium hydroxide (NaOH) as bases . Optimal concentrations of ONT exceed 0.5 mol/L, with temperatures ranging from −20°C to 40°C. For instance, Example 1 of US3833667A details dissolving 26 g of ONT in 141 mL of DMF, adding 2.1 g of KOH in ethanol, and oxidizing with oxygen at 10°C for 3.5 hours . This yields 3.7 g (35% based on reacted ONT) of this compound, confirmed via IR spectroscopy (3550 cm⁻¹ for O–H stretch) and mass spectrometry (m/z 288) .

Scalability and Yield Optimization

Increasing the reaction scale to 46 g of ONT in DMSO with 10 g of KOH at 25–30°C improves conversion to 63%, though the isolated yield remains moderate at 37% . The use of DMSO enhances solubility but necessitates post-reaction extraction with ether and recrystallization for purity. Table 1 summarizes critical parameters:

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | DMF | DMSO |

| Temperature (°C) | 10 | 25–30 |

| Reaction Time (h) | 3.5 | 3 |

| Conversion (%) | 35 | 63 |

| Isolated Yield (%) | 35 | 37 |

Aldehyde-Mediated Condensation

An alternative route involves the condensation of 2-nitrotoluene derivatives with aldehydes under basic conditions. Murata’s method, later refined by Li et al., employs sodium ethoxide (NaOEt) in DMSO/ethanol mixtures with sonication .

Mechanistic Insights

The reaction proceeds via a Knoevenagel-type mechanism , where NaOEt deprotonates the methyl group of 2-nitrotoluene, forming a resonance-stabilized carbanion. This intermediate reacts with aldehydes (e.g., benzaldehyde) to form 1,2-diarylethanols. Sonication at 50°C accelerates the reaction, reducing time from 48 hours to 6–12 hours .

Procedure and Yield Enhancement

A representative protocol combines 10 mmol of 2-nitrotoluene, 5 mmol of aldehyde, and 20 mmol of NaOEt in DMSO/ethanol (6 mL/36 mL). After sonication, the mixture is acidified, extracted with ethyl acetate, and purified via column chromatography. This method achieves yields up to 52%, significantly higher than Murata’s original 44% .

Nitration of Acetophenone Derivatives

A multi-step strategy from CN101985424B involves nitrating acetophenone oxime derivatives to yield this compound .

Synthetic Pathway

-

Oxime Formation : Acetophenone reacts with hydroxylamine hydrochloride in methanol under reflux to form acetophenone oxime (95% yield) .

-

O-Methylation : The oxime is methylated using iodomethane or dimethyl sulfate.

-

Nitration : Palladium-catalyzed nitration with silver nitrite and potassium persulfate in 1,2-dichloroethane at 130°C for 48 hours yields 2-nitroacetophenone O-methyl oxime (52%) .

-

Hydrolysis : Acidic hydrolysis (e.g., HCl) cleaves the oxime to release this compound.

Advantages and Limitations

While this method avoids harsh oxidation conditions, the multi-step process and use of heavy metal catalysts (e.g., palladium diacetate) increase complexity and cost .

Comparative Analysis of Methods

Table 2 evaluates the three primary synthetic routes:

化学反应分析

Types of Reactions: 1-(2-Nitrophenyl)ethanol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

Substitution: Various reagents depending on the desired substitution.

Major Products:

Oxidation: 2-Nitroacetophenone.

Reduction: 1-(2-Aminophenyl)ethanol.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Applications Overview

Pharmaceutical Development

This compound is crucial in synthesizing various drugs. Its unique structure allows for modifications that enhance the pharmacological properties of drug candidates. For instance, it has been explored as an intermediate in developing treatments for neurological disorders, where its efficacy is significantly improved by its incorporation into drug formulations.

Organic Synthesis

This compound serves as a valuable building block in organic chemistry. The nitro group can be readily transformed into other functional groups, allowing chemists to create diverse derivatives. Research indicates that this compound can participate in various condensation reactions, making it essential for synthesizing more complex organic molecules.

Analytical Chemistry

In analytical chemistry, this compound is used to develop methods for detecting metal ions and other substances. Its ability to form complexes with various analytes makes it useful in chromatography and spectroscopic techniques. This application is critical in environmental monitoring and quality control processes in pharmaceuticals and food industries .

Biochemical Research

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Its structural features allow it to mimic substrates or inhibitors in biochemical assays. Studies have shown that this compound can influence cellular processes by interacting with specific proteins or enzymes, thus providing insights into potential therapeutic targets .

Material Science

The incorporation of this compound into polymers enhances their mechanical properties and thermal stability. Its unique chemical structure contributes to the development of advanced materials used in coatings and composites. This application is particularly relevant in industries focusing on high-performance materials for electronics and automotive components .

Case Studies

- Pharmaceutical Synthesis : A study demonstrated the synthesis of a novel neuroprotective agent using this compound as a precursor. The compound was modified through several reaction pathways, resulting in enhanced efficacy against neurodegenerative diseases.

- Analytical Method Development : Researchers developed a new chromatographic method employing this compound for detecting trace metals in environmental samples. The method showed high sensitivity and specificity, making it suitable for regulatory compliance testing.

- Material Enhancement : In a recent study on polymer composites, the addition of this compound improved the thermal stability of the material by 30%, showcasing its potential for use in high-temperature applications.

作用机制

The mechanism of action of 1-(2-Nitrophenyl)ethanol involves its ability to undergo photochemical reactions. Upon irradiation, it forms 2-nitroso acetophenone through a dual proton transfer mechanism. This reaction is influenced by the solvent and pH conditions, with different pathways predominating in different environments . The primary molecular targets and pathways involved include the formation of aci-nitro intermediates and their subsequent reactions .

相似化合物的比较

Structural Analogs

1-(3-Nitrophenyl)ethanol (CAS 103966-65-0)

- Molecular formula: C₈H₉NO₃ (same as 1-(2-nitrophenyl)ethanol).

- Key differences : The nitro group is in the meta position, altering electronic effects and steric interactions.

- Synthesis: Not explicitly detailed in evidence but likely involves analogous nitration or reduction pathways.

- Applications: Limited data, but positional isomerism may influence reactivity in drug design or materials science .

1-(2-Nitrophenyl)ethanone (CAS 577-59-3)

- Molecular formula: C₈H₇NO₃.

- Key differences : Contains a ketone group (-CO-) instead of a hydroxyl (-OH), reducing hydrogen-bonding capacity.

- Physical properties: Lower molecular weight (165.15 g/mol) and higher lipophilicity compared to the ethanol derivative .

- Reactivity : Participates in condensation reactions (e.g., Hantzsch dihydropyridine synthesis) rather than esterification .

1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0)

- Molecular formula : C₈H₈N₂O₃.

- Key differences: Incorporates an amino group (-NH₂) at the 2-position, enhancing nucleophilicity.

- Hazards : Requires precautions (e.g., P261: avoid inhalation) due to uncharacterized toxicological profiles .

Physical and Chemical Properties

生物活性

1-(2-Nitrophenyl)ethanol, a compound characterized by the presence of a nitro group and a hydroxyl group, has garnered attention in the scientific community due to its diverse biological activities and applications. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula CHNO. Its structure features a nitro group (-NO) ortho to a hydroxyl group (-OH) on a phenyl ring. The presence of these functional groups contributes to its reactivity and biological activity.

Enzyme Interaction

Research indicates that this compound acts as an inhibitor of the enzyme PqsD in Pseudomonas aeruginosa, which is crucial for the biosynthesis of quorum-sensing signal molecules. This inhibition can disrupt biofilm formation and virulence in bacterial populations, suggesting potential applications in combating bacterial infections .

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme | Compound | Inhibition Type | Reference |

|---|---|---|---|

| PqsD | This compound | Competitive Inhibition | |

| α-chymotrypsin | This compound | Photoregulated Inhibition |

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling : It affects signaling pathways related to cell communication and metabolism.

- Gene Expression : Alterations in gene expression patterns have been observed upon treatment with this compound, indicating its role in modulating cellular responses.

- Biofilm Formation : By inhibiting PqsD, it significantly impacts biofilm development in pathogenic bacteria.

Case Studies

- Photoregulation of Enzyme Activity : A study demonstrated that this compound can be used as a photoremovable protecting group for proteins. When coated on α-chymotrypsin, its enzymatic activity was significantly reduced until UV light exposure restored functionality. This method presents a novel approach for controlling protein activity in biological systems .

- Antimicrobial Activity : Derivatives of this compound have been evaluated for their antimicrobial properties. Compounds with similar structures often exhibit significant biological activities due to their ability to form reactive intermediates that interact with biological targets .

Synthetic Routes

Various synthetic methods have been developed for producing this compound, including the reduction of 2-nitroacetophenone using sodium borohydride (NaBH). This synthetic route is essential for obtaining the compound for research purposes .

Potential Applications

This compound has potential applications across several fields:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Drug Development : Its unique chemical properties make it a candidate for developing new therapeutic agents targeting bacterial infections.

- Biological Research : The compound's ability to modulate enzyme activity offers opportunities for advancing research in biochemistry and molecular biology.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Nitrophenyl)ethanol, and how are reaction conditions optimized?

- Methodological Answer : The compound is commonly synthesized via bromination of this compound using phosphorus tribromide (PBr₃) in dichloromethane (DCM). Reaction conditions (e.g., stoichiometry, temperature, solvent polarity) are optimized through iterative trials, monitored by thin-layer chromatography (TLC), and validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) . For example, stirring at room temperature for 2 hours yields 1-(bromomethyl)-2-nitrobenzene with 87% efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C-NMR : To confirm structural integrity and identify chemical shifts (e.g., hydroxyl proton at δ 4.8–5.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (EI-MS) : For molecular ion ([M]⁺) detection and fragmentation pattern analysis (e.g., NIST reference data for validation) .

- Infrared (IR) Spectroscopy : To detect functional groups (e.g., O–H stretch at ~3400 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound given incomplete toxicological data?

- Methodological Answer : Despite its unclassified health hazards (GHS/CLP), researchers should:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact (P261/P262 precautions) .

- Implement spill containment measures (e.g., inert absorbents) and dispose of waste via certified chemical disposal services .

Q. How does the ortho-nitro group influence the compound’s reactivity compared to para-substituted analogs?

- Methodological Answer : The ortho-nitro group induces steric hindrance and electronic effects (e.g., resonance withdrawal), altering reactivity in nucleophilic substitutions. Comparative studies using (S)-1-(3-nitrophenyl)ethanol show reduced hydrogen-bonding capacity versus para isomers, confirmed by crystallography and solvolysis kinetics .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in oxidative C(aryl)–C(OH) bond functionalization pathways?

- Methodological Answer : Ex situ experiments using high-resolution mass spectrometry (HRMS) and intermediate trapping (e.g., TEMPO radical quenching) identify key intermediates like 1-(2-nitrophenyl)ethenone and 2-nitrobenzaldehyde. Kinetic isotope effects (KIEs) and density functional theory (DFT) simulations further elucidate rate-determining steps .

Q. What strategies improve enantioselective synthesis of this compound derivatives for medicinal applications?

- Methodological Answer : Chiral resolution via enzymatic catalysis (e.g., lipases in non-polar solvents) achieves >90% enantiomeric excess (ee). For instance, Candida antarctica lipase B (CAL-B) catalyzes kinetic resolution of racemic mixtures, validated by chiral HPLC .

Q. How do structural modifications (e.g., triazole or pyrrole incorporation) enhance bioactivity in anticancer derivatives?

- Methodological Answer : Derivatives like (1-(2-Nitrophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone exhibit tubulin polymerization inhibition (IC₅₀ = 0.8 µM). Structure-activity relationship (SAR) studies correlate para-methoxy substituents with improved cytotoxicity, assessed via MTT assays and molecular docking .

Q. Can biocatalytic synthesis replace traditional methods for greener production of this compound?

- Methodological Answer : Engineered Escherichia coli expressing alcohol dehydrogenases (ADHs) and cofactor regeneration systems (e.g., NADH/NAD⁺ recycling) achieve 70% yield in aqueous media. Process intensification via continuous-flow reactors further reduces waste .

Q. What analytical challenges arise in detecting trace metabolites of this compound in biological systems?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C₃-AHD) quantifies metabolites like N-(2-nitrophenyl)carbamoyl adducts. Matrix effects are mitigated using solid-phase extraction (SPE) and post-column infusion .

Q. What future research directions could address gaps in understanding its environmental fate and metabolic pathways?

- Methodological Answer :

- Environmental Fate : Biodegradation studies using soil microcosms and LC-HRMS to track nitro-group reduction products .

- Metabolic Pathways : Stable isotope probing (SIP) in hepatocyte models identifies phase I/II metabolites, supported by cytochrome P450 inhibition assays .

Q. Data Contradictions and Validation

- Toxicity Data Gaps : While regulatory classifications (EC1272/08) deem it non-hazardous, in vitro cytotoxicity assays (e.g., HepG2 cell viability) reveal EC₅₀ values of 50 µM, necessitating revised risk assessments .

- Synthetic Yield Variability : Discrepancies in bromination yields (71–87%) are attributed to solvent purity and PBr₃ freshness, addressed via Karl Fischer titration and strict anhydrous conditions .

属性

IUPAC Name |

1-(2-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDBYQDNNWCLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3205-25-2 | |

| Record name | 1-(2-Nitrophenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003205252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3205-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-nitrophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。